2-[4-(3-iodobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine
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Overview
Description
2-[4-(3-iodobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 2-[4-(3-iodobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a ketone.
Iodination: The benzoyl group is iodinated using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite.
Coupling Reaction: The iodinated benzoyl group is then coupled with the piperazine intermediate through a nucleophilic substitution reaction.
Pyrimidine Core Formation: The final step involves the formation of the pyrimidine core through a cyclization reaction, typically using a suitable base and heating conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
2-[4-(3-iodobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst, resulting in the reduction of the iodinated benzoyl group.
Substitution: Nucleophilic substitution reactions can occur at the iodinated benzoyl group, where nucleophiles such as amines or thiols replace the iodine atom.
Cyclization: The compound can undergo cyclization reactions to form various heterocyclic derivatives, depending on the reaction conditions and reagents used.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and bases (e.g., sodium hydroxide, potassium carbonate).
Scientific Research Applications
2-[4-(3-iodobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Research: It is used as a probe to study receptor-ligand interactions and signal transduction pathways in cells.
Pharmacology: The compound is investigated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(3-iodobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular responses and physiological processes.
Comparison with Similar Compounds
2-[4-(3-iodobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine can be compared with other similar compounds, such as:
Trazodone: A compound with a similar piperazine structure, used as an antidepressant.
Ciprofloxacin: An antibiotic with a piperazine ring, used to treat bacterial infections.
Ofloxacin: Another antibiotic with a piperazine ring, similar to ciprofloxacin.
Properties
Molecular Formula |
C22H22IN5O |
---|---|
Molecular Weight |
499.3 g/mol |
IUPAC Name |
[4-(4-anilino-6-methylpyrimidin-2-yl)piperazin-1-yl]-(3-iodophenyl)methanone |
InChI |
InChI=1S/C22H22IN5O/c1-16-14-20(25-19-8-3-2-4-9-19)26-22(24-16)28-12-10-27(11-13-28)21(29)17-6-5-7-18(23)15-17/h2-9,14-15H,10-13H2,1H3,(H,24,25,26) |
InChI Key |
HKJSDRGAYMNLQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)I)NC4=CC=CC=C4 |
Origin of Product |
United States |
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